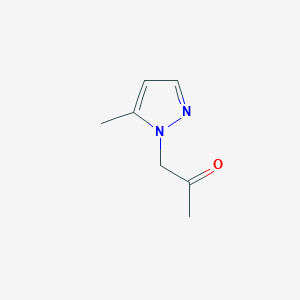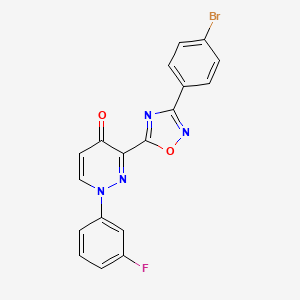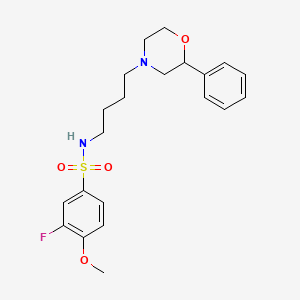![molecular formula C14H14BrNO3 B2438394 9-Bromo-10b-isopropyl-5,6-dihydro-2H-oxazolo[2,3-a]isoquinoline-2,3(10bH)-dione CAS No. 1951440-92-8](/img/structure/B2438394.png)
9-Bromo-10b-isopropyl-5,6-dihydro-2H-oxazolo[2,3-a]isoquinoline-2,3(10bH)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound. It has a structure similar to quinoline . Isoquinoline derivatives are often found in natural products and pharmaceuticals .
Molecular Structure Analysis
The compound has several functional groups, including a bromo group, an isopropyl group, and a dione group. These groups can significantly influence the compound’s reactivity and properties .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the bromo group might make it a good candidate for nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and functional groups would affect its solubility, melting point, boiling point, and other properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Applications
Heterocyclic Quinones Synthesis : Research has shown that the interaction of certain quinoline derivatives with amides or thioamides produces various oxazolo and thiazolo quinoline diones. These compounds have been evaluated for their bactericidal activities, indicating potential applications in developing antibacterial agents (Yanni, 1991).
Precursors for Heterocyclic cis-β-Amino Alcohols : Intramolecular amidoalkylation of 4-hydroxyoxazolidin-2-ones leads to the formation of novel heterocyclic systems. These systems include substituted tetrahydro[1,3]oxazolo[4,3-a]isoquinolin-3-ones, highlighting the versatility of oxazolo isoquinoline derivatives in synthesizing complex heterocycles with potential pharmaceutical applications (Chernysheva et al., 2000).
Antitumor Evaluation of Isoquinolinones : Another study focused on the synthesis and antitumor evaluation of indazolo isoquinolinones, demonstrating their cytotoxic potency against certain tumor cell lines. This suggests that modifications of the isoquinoline structure, similar to the one , could yield compounds with significant antitumor activities (Krapcho et al., 1998).
Halogenocyclization for Heterocyclic Systems : Research into the halogenocyclization of allyloxyquinoline derivatives has led to the formation of oxazoloquinolinium salts, demonstrating a method for synthesizing heterocyclic compounds that may have pharmaceutical relevance (Kim et al., 2019).
Broad-Spectrum Antibacterial Agents : The synthesis of new heterocyclic systems based on sulfonylquinolone derivatives demonstrates the potential for creating potent broad-spectrum antibacterial agents, highlighting the importance of heterocyclic chemistry in developing new therapeutics (Hashimoto et al., 2007).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
9-bromo-10b-propan-2-yl-5,6-dihydro-[1,3]oxazolo[2,3-a]isoquinoline-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3/c1-8(2)14-11-7-10(15)4-3-9(11)5-6-16(14)12(17)13(18)19-14/h3-4,7-8H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWUQWYHROFBERF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12C3=C(CCN1C(=O)C(=O)O2)C=CC(=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Bromo-10b-isopropyl-5,6-dihydro-2H-oxazolo[2,3-a]isoquinoline-2,3(10bH)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-ethoxy-3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2438316.png)
![5-bromo-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide](/img/structure/B2438318.png)

![2-[4-(2,3-dihydro-1H-perimidin-2-yl)phenoxy]acetic acid](/img/structure/B2438320.png)
![N-(2,4-dimethylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2438322.png)
![(Z)-3-(3-methoxyphenyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acrylamide](/img/structure/B2438323.png)

![(Z)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-phenylacetamide](/img/structure/B2438325.png)




